molecular formula C18H19ClN2O3S B11596496 ethyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11596496
M. Wt: 378.9 g/mol
InChI Key: PUGVNTZCGAYKKC-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. This structure incorporates a 4-chlorophenyl group at position 5, an ethyl group at position 2, and a methyl group at position 7, with a carboxylate ester at position 4. The compound is synthesized via multi-step reactions, often involving Biginelli-type cyclization or solvent-free fusion methods, as seen in analogs like ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro derivatives . Its structural complexity and substituent diversity make it a candidate for exploring structure-activity relationships (SAR) in medicinal and materials chemistry.

Properties

Molecular Formula

C18H19ClN2O3S

Molecular Weight

378.9 g/mol

IUPAC Name

ethyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H19ClN2O3S/c1-4-13-16(22)21-15(11-6-8-12(19)9-7-11)14(17(23)24-5-2)10(3)20-18(21)25-13/h6-9,13,15H,4-5H2,1-3H3

InChI Key

PUGVNTZCGAYKKC-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Thiazolopyrimidine Core Formation

The thiazolopyrimidine scaffold is constructed via cyclization of 1,2,3,4-tetrahydropyrimidine-2-thione intermediates with ethyl chloroacetate. For example, heating DHPM derivatives with ethyl chloroacetate at 110–115°C for 30 minutes induces cyclization, followed by neutralization with ammonia to isolate the product.

Key Steps :

  • DHPM Synthesis : Biginelli condensation of 4-chlorobenzaldehyde, thiourea, and ethyl acetoacetate.

  • Cyclization : Treatment with ethyl chloroacetate under heat.

  • Neutralization : Adjusting pH to 7.5–8.0 with ammonia.

This method yields the thiazolopyrimidine core with >85% purity after recrystallization from ethanol.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the Biginelli reaction, enabling solvent-free conditions. Using sulfamic acid as a catalyst, the target compound is synthesized in 10–15 minutes with yields exceeding 90%. This green approach minimizes waste and energy consumption, aligning with sustainable chemistry principles.

Advantages Over Conventional Methods :

  • Reduced Reaction Time : From hours to minutes.

  • Higher Yields : 90–94% vs. 60–80%.

  • Simplified Purification : Fewer by-products.

Catalyst Optimization and Reaction Conditions

Catalyst selection critically impacts reaction efficiency. The table below compares catalysts for the Biginelli reaction:

CatalystMediumTimeYield (%)
DIPEAcSolvent-free45 min94
Sulfamic AcidSolvent-free15 min90
ChCl:2ureaIonic Liquid2 h80
Cs₂CO₃Ethanol7 h61

DIPEAc and sulfamic acid emerge as superior catalysts due to their ability to operate under mild conditions with high efficiency.

Post-Synthetic Modifications

Introduction of the Ethyl Group

The ethyl substituent at position 2 is introduced via alkylation of the thiazolopyrimidine core. Treatment with ethyl iodide or ethyl bromide in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60–80°C achieves this modification.

Esterification

The carboxylate group at position 6 is introduced by reacting the carboxylic acid intermediate with ethanol under acidic conditions (e.g., H₂SO₄). This step typically proceeds at reflux for 4–6 hours, yielding the ethyl ester with >85% efficiency.

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeComplexity
Biginelli (DIPEAc)9445 minLow
Microwave-Assisted9015 minModerate
Conventional Cyclization857 hHigh

The microwave-assisted Biginelli method offers the best balance of yield, speed, and simplicity, making it the preferred industrial-scale approach .

Chemical Reactions Analysis

Table 1: Synthetic Routes and Key Parameters

Reaction TypePrecursorsReagents/ConditionsYield (%)Reference
Cyclodehydration2-Phenacylthio-dihydropyrimidinePPA, 120°C, 2 h68–75
Biginelli-like condensationThiourea, ethyl acetoacetate, aldehydeSnCl₂, ethanol, reflux72

Functional Group Transformations

The ester group at position 6 and the chlorophenyl substituent at position 5 are key sites for derivatization:

Ester Hydrolysis and Transesterification

  • Hydrolysis : Treatment with aqueous NaOH (1–2 M) in ethanol/water (1:1) at 60°C cleaves the ethyl ester to yield the carboxylic acid derivative .

  • Transesterification : Reaction with methanol or allyl alcohol in the presence of catalytic H₂SO₄ forms methyl or allyl esters, respectively .

Electrophilic Aromatic Substitution

The 4-chlorophenyl group undergoes:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the meta position relative to chlorine .

  • Suzuki Coupling : Pd(PPh₃)₄-mediated cross-coupling with arylboronic acids replaces the chlorine atom with aryl groups .

Oxidation

  • Thiazole Ring Oxidation : KMnO₄ in acidic medium oxidizes the thiazole sulfur to a sulfoxide or sulfone, altering electronic properties .

  • Alcohol Oxidation : Secondary alcohols (if present) are oxidized to ketones using CrO₃ in acetone .

Reduction

  • Ester to Alcohol : LiAlH₄ in dry THF reduces the ester to a primary alcohol .

  • Nitro to Amine : Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines .

Heterocyclic Ring Modifications

The thiazolopyrimidine core participates in:

  • Ring Expansion : Reaction with hydrazine forms pyrazolo-thiazolo fused systems .

  • Halogenation : NBS or Cl₂ gas introduces halogens at position 7 under radical conditions .

Mechanistic Insights

  • Cyclization Mechanism : DFT studies indicate that PPA facilitates protonation of the thiocarbonyl group, promoting nucleophilic attack by the α-carbon of the pyrimidine ring .

  • Steric Effects : The ethyl group at position 2 directs electrophilic substitution to the less hindered positions .

Scientific Research Applications

Synthesis Example

A typical synthesis pathway involves the reaction of ethyl 6-(4-chlorophenyl)-2-mercapto-4-methyl-1,6-dihydropyrimidine-5-carboxylate with dimethyl acetylenedicarboxylate. This reaction is carried out in methanol and results in the formation of ethyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo derivatives with potential biological activity .

Antimicrobial Activity

Research indicates that compounds similar to ethyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo derivatives exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, making them candidates for further development as antimicrobial agents. For instance, derivatives have been evaluated for their ability to inhibit growth in both Gram-positive and Gram-negative bacteria .

Antioxidant Properties

The compound has also been studied for its antioxidant capabilities. Biginelli-type pyrimidines, including this compound, have been reported to exhibit free radical scavenging activity. This property is crucial for developing therapeutic agents targeting oxidative stress-related diseases .

Anti-inflammatory Potential

In silico studies have suggested that ethyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo derivatives may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases such as asthma or arthritis .

Anticancer Activity

Recent studies have explored the anticancer potential of thiazolo-pyrimidine derivatives. Ethyl 5-(4-chlorophenyl)-2-ethyl-7-methyl compounds have shown promise in inhibiting cancer cell proliferation in vitro, particularly against certain types of leukemia and solid tumors. The mechanisms involve the induction of apoptosis and cell cycle arrest .

Summary of Biological Activities

Activity TypeObservationReference
AntimicrobialEffective against Gram-positive/negative bacteria
AntioxidantFree radical scavenging activity
Anti-inflammatoryPotential 5-LOX inhibitor
AnticancerInhibits proliferation of cancer cells

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of thiazolo-pyrimidine derivatives demonstrated that ethyl 5-(4-chlorophenyl)-2-ethyl-7-methyl compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were notably low compared to standard antibiotics, indicating a strong potential for development into new antimicrobial agents.

Case Study 2: Antioxidant Properties Assessment

In a comparative study assessing the antioxidant properties of various Biginelli-type compounds, ethyl 5-(4-chlorophenyl)-2-ethyl derivatives showed a remarkable ability to scavenge DPPH radicals. The results indicated that structural modifications could enhance antioxidant activity, providing a pathway for future research into therapeutic applications.

Mechanism of Action

The mechanism of action of ethyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The thiazolopyrimidine ring system can mimic purine bases, allowing it to bind effectively to biological targets such as enzymes and receptors . This binding can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine derivatives exhibit significant variation in biological and physicochemical properties depending on substituents. Below is a systematic comparison:

Substituent Variations on the Aromatic Ring

  • Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Key Difference: Bromine replaces chlorine at the para position of the phenyl ring. Impact: The bromine atom increases molecular weight (Br: ~80 vs. Synthesis: Prepared via solvent-free fusion of acetoacetic ether, 4-bromobenzaldehyde, and thiourea at 120°C, followed by recrystallization from ethanol .
  • Ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide (Compound 4) Key Difference: Methoxy group at the para position and a carboxamide replacing the carboxylate ester.

Variations at Position 2 of the Thiazolo Ring

  • Ethyl 5-(4-chlorophenyl)-2-[(Z)-(methoxycarbonyl)methylene]-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

    • Key Difference : A (Z)-methoxycarbonyl methylene group replaces the ethyl group at position 2.
    • Impact : The conjugated double bond introduces rigidity and planar geometry, influencing electronic transitions (UV-Vis spectra) and crystal packing .
  • Ethyl 2-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate Key Difference: A substituted pyrrole moiety at position 2.

Functional Group Modifications

  • Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
    • Key Difference : A pyrazole-derived Schiff base at position 2 and a 4-methylphenyl group at position 4.
    • Impact : The extended conjugation from the pyrazole enhances absorption in the visible range, as suggested by UV-Vis studies .

Data Tables

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents) Notable Spectral Data
Target Compound ~409.9 Not reported Moderate in DMSO ¹H NMR: δ 1.2 (t, 3H, CH2CH3)
Ethyl 5-(4-BrPh)-7-Me-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ~454.3 180–182 Low in methanol ¹³C NMR: δ 167.2 (C=O)
Ethyl 2-{3-[(2,4-F2PhO)CH2]-4-MeOPhCH=}-5-[4-(NMe2)Ph]-7-Me-3-oxo-6-COOEt ~684.1 Not reported Insoluble in water IR: 2977 cm⁻¹ (C–H stretch)

Research Findings and Implications

  • Synthetic Flexibility : The thiazolo[3,2-a]pyrimidine core allows diverse functionalization, enabling tuning of electronic (e.g., Cl vs. Br) and steric (e.g., ethyl vs. Schiff base) properties .
  • Crystallographic Insights : Halogenated analogs exhibit strong π-halogen interactions, stabilizing crystal lattices and improving thermal stability .

Biological Activity

Ethyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article summarizes the synthesis, structural characteristics, and biological evaluations of this compound, supported by relevant data tables and case studies.

Synthesis and Structural Characteristics

The compound was synthesized through a reaction involving ethyl 6-(4-chlorophenyl)-2-mercapto-4-methyl-1,6-dihydropyrimidine-5-carboxylate and dimethyl acetylenedicarboxylate in methanol. The resulting product was characterized using techniques such as NMR spectroscopy and X-ray crystallography. The crystal structure revealed a nearly planar thiazole ring fused with a dihydropyrimidine ring, indicating potential interactions with biological targets due to its structural conformation .

Anticancer Properties

A significant area of research has focused on the anticancer properties of thiazolo[3,2-a]pyrimidine derivatives. Ethyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo has shown promising results in inhibiting cancer cell proliferation. For instance, studies conducted on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects comparable to established chemotherapeutic agents .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A549 (Lung)15.2Tolba et al., 2022
MCF-7 (Breast)12.8Tolba et al., 2022
HeLa (Cervical)10.5Tolba et al., 2022

The mechanism by which ethyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo exerts its anticancer effects involves the induction of apoptosis in cancer cells. This was confirmed through flow cytometry and caspase activity assays, which indicated an increase in apoptotic markers upon treatment with the compound .

Other Biological Activities

In addition to its anticancer properties, this compound has been studied for its antibacterial and antifungal activities. Research indicates that it exhibits moderate inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32Becan et al., 2022
Escherichia coli64Becan et al., 2022
Candida albicans16Becan et al., 2022

Case Studies

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of ethyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo against HeLa cells, researchers treated the cells with varying concentrations of the compound for 48 hours. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 10.5 µM. The study concluded that the compound could be a candidate for further development as an anticancer agent.

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The study found that at a concentration of 32 µg/mL, the compound effectively inhibited bacterial growth, suggesting its potential as a novel antimicrobial agent.

Q & A

Q. What synthetic routes are commonly used to prepare this compound, and how can reaction conditions be optimized for improved yields?

The compound is typically synthesized via condensation reactions involving 2-aminothiazole derivatives and β-keto esters. A method involving refluxing in ethanol with catalytic acetic acid (5–10 mol%) at 80–90°C for 6–8 hours achieves yields of 65–75% . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity but require rigorous drying.
  • Catalyst screening : Lewis acids like ZnCl₂ or Mg(OTf)₂ improve cyclization efficiency .
  • Temperature control : Gradual heating prevents decomposition of thermally sensitive intermediates.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–C = 1.35–1.52 Å) and dihedral angles (e.g., thiazole-pyrimidine plane = 5.2°–8.7°), confirming the Z-configuration of the benzylidene substituent .
  • NMR spectroscopy : 1H^1H NMR reveals deshielded protons at δ 7.2–8.1 ppm for aromatic groups, while 13C^{13}C NMR confirms carbonyl carbons at δ 165–170 ppm .
  • IR spectroscopy : Stretching vibrations at 1680–1720 cm⁻¹ (C=O) and 1540–1580 cm⁻¹ (C=N) validate key functional groups .

Q. How do variations in substituents (e.g., 4-chlorophenyl vs. phenyl) affect molecular stability and reactivity?

Electron-withdrawing groups (e.g., 4-Cl) increase electrophilicity at the pyrimidine ring, enhancing susceptibility to nucleophilic attack. Computational studies (DFT) show a 10–15% reduction in HOMO-LUMO gaps for chlorophenyl derivatives compared to phenyl analogs, correlating with higher reactivity . Stability under acidic conditions improves with bulky substituents (e.g., 2,4,6-trimethoxybenzylidene), which sterically hinder hydrolysis .

Q. What are common impurities in the synthesis of this compound, and how are they identified?

  • Byproducts : Unreacted β-keto esters (detected via HPLC retention time ~4.2 min) or dimerization products (e.g., bis-thiazolopyrimidines, m/z 650–700 in HRMS).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate 3:1) removes polar impurities, while recrystallization from ethanol/water mixtures isolates the pure compound .

Q. What solvent systems are optimal for solubility and crystallization?

The compound exhibits moderate solubility in chloroform and DMSO but poor solubility in water. Crystallization from DMF/ethanol (1:2) yields monoclinic crystals with P1\overline{1} symmetry, facilitated by intermolecular C–H···O hydrogen bonds (2.8–3.2 Å) .

Advanced Research Questions

Q. How do substituents on the benzylidene moiety influence crystallographic packing and intermolecular interactions?

  • Methoxy groups : 4-Methoxy derivatives form π-π stacking (3.5–4.0 Å) between aromatic rings, while 2-fluoro substituents induce C–F···H–C interactions (2.9 Å), stabilizing the lattice .
  • Bulkier groups : 2,4,6-Trimethoxybenzylidene increases unit cell volume (V = 1500–1600 ų) and reduces packing density, as observed in triclinic systems .

Q. What experimental strategies resolve contradictions between in vitro and in vivo biological activity data?

  • Metabolic stability : Assess hepatic microsomal degradation (e.g., t₁/₂ < 30 min in rat liver S9 fractions) to explain reduced in vivo efficacy .
  • Formulation adjustments : Encapsulation in PEGylated liposomes improves bioavailability by 40–50% in murine models .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

DFT calculations (B3LYP/6-31G*) identify the C6 carbonyl as the most electrophilic site (Fukui ff^- = 0.12–0.15), guiding regioselective modifications. MD simulations (AMBER) predict solvent-accessible surface areas (SASA) of 450–500 Ų, correlating with steric hindrance in polar solvents .

Q. What mechanistic insights explain the role of the thiazole ring in stabilizing the 3-oxo-2,3-dihydro moiety?

  • Resonance effects : Delocalization of the thiazole nitrogen’s lone pair into the pyrimidine ring reduces keto-enol tautomerization, as confirmed by 1H^1H NMR (no enol proton at δ 12–14 ppm) .
  • Hydrogen bonding : Intramolecular N–H···O=C interactions (2.6–2.8 Å) lock the dihydro configuration, validated by X-ray thermal ellipsoids .

Q. How do structural analogs compare in antimicrobial activity, and what SAR trends emerge?

  • 4-Chlorophenyl vs. 4-fluorophenyl : MIC values against S. aureus decrease from 32 µg/mL (Cl) to 16 µg/mL (F), suggesting halogen size inversely correlates with potency .
  • Methoxycarbonylmethylene substitution : Enhances Gram-negative activity (e.g., E. coli MIC = 64 µg/mL) via increased membrane permeability, measured by logP ~2.5 .

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